molecular formula C22H22N2O2 B3258536 N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide CAS No. 305851-23-4

N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide

Cat. No.: B3258536
CAS No.: 305851-23-4
M. Wt: 346.4 g/mol
InChI Key: VMSSSILCYRIIKX-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide is a synthetic organic compound belonging to the class of N-substituted benzamides. This chemical reagent is provided for research use only and is not intended for diagnostic or therapeutic applications. Compounds with this specific benzamide scaffold are of significant interest in medicinal chemistry and pharmacology. Structurally similar molecules have been investigated for their potential to interact with central nervous system targets. For instance, research on analogous N-phenylbenzamide derivatives highlights their broad-spectrum antiviral potential, with some compounds demonstrating activity against viruses such as HIV-1 and Hepatitis B virus by modulating host factors like APOBEC3G . Furthermore, other benzamide-based structures have been developed as highly selective agonists for specific opioid receptor subtypes, showing promise in preclinical models for the treatment of neuropsychiatric disorders including anxiety and depression . The structural features of this compound—including the 3-aminophenyl moiety, the benzhydryl-like group, and the 4-methylbenzamide—suggest it could serve as a valuable intermediate or lead structure in the design of novel pharmacological tools. Researchers may utilize this reagent to explore structure-activity relationships (SAR), develop new synthetic methodologies, or investigate its bioactivity in various biochemical and cellular assays.

Properties

IUPAC Name

N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-6-10-18(11-7-16)22(25)24(20-5-3-4-19(23)14-20)15-17-8-12-21(26-2)13-9-17/h3-14H,15,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSSSILCYRIIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176015
Record name N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305851-23-4
Record name N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305851-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is:

    Starting Materials: 3-nitroaniline, 4-methoxybenzyl chloride, and 4-methylbenzoic acid.

    Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-aminophenyl compound is then reacted with 4-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Alkylation: Finally, the 4-methoxybenzyl chloride is introduced to the amide compound under basic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent variations, molecular weights, and reported activities:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 4-methyl, N-(3-aminophenyl), N-(4-methoxybenzyl) ~362.44 (calculated) No direct activity data -
N-(4-Methoxyphenyl)benzamide N-(4-methoxyphenyl) ~241.27 Base structure; used in derivative synthesis
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Thiazole ring with 4-methylphenyl and phenyl - Pharmacological potential (unspecified)
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 4-amino, N-(4-amino-2-methoxyphenyl) 257.29 Structural simplicity; no reported activity
3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide 3-acetoxy, 2-methyl, N-(4-methoxyphenyl) - Antioxidant activity demonstrated
MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) Pyridine-pyrimidine hybrid - HDAC inhibitor; antitumor activity
Key Observations:
  • Substituent Position: The target compound’s 3-aminophenyl group distinguishes it from analogs with para-substituted amines (e.g., 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide ). Meta-substitution may alter electronic properties and binding interactions.
  • Methoxybenzyl Group : The N-[(4-methoxyphenyl)methyl] moiety is shared with compounds like N-(4-Methoxyphenyl)benzamide , but the addition of a methyl group on the benzamide core may enhance lipophilicity.
  • Thiazole and Heterocyclic Modifications : Compounds like 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide incorporate heterocycles, which often improve metabolic stability and target affinity compared to purely aromatic systems.

Physicochemical and Geometric Properties

  • Crystal Structure : While the target compound’s crystal data are absent, analogs like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide exhibit well-defined geometric parameters (e.g., bond angles: C3–C2–N1 = 123.2°, C3–C2–C31 = 123.2°) . These values suggest planar arrangements common in benzamide derivatives.
  • Solubility and Stability : The 4-methyl and methoxy groups may enhance solubility in organic solvents compared to unsubstituted benzamides.

Biological Activity

N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide, a compound belonging to the benzamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, including an amine and a methoxy group, which may contribute to its diverse biological effects.

Chemical Structure and Properties

  • Molecular Formula : C22H22N2O2
  • CAS Number : 305851-23-4
  • Molecular Weight : 350.43 g/mol

The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activities and influencing cellular pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of benzamide derivatives. This compound has been investigated for its effects on cancer cell lines, demonstrating cytotoxicity that may be linked to its HDAC inhibitory activity. In particular, it has shown promise in inhibiting the growth of leukemia cells by reactivating silenced tumor suppressor genes .

Summary of Biological Activities

Activity TypeDescription
Antimicrobial Exhibits significant activity against various bacterial strains.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, particularly leukemia cells.
HDAC Inhibition Potentially inhibits histone deacetylases, influencing gene expression and cell proliferation.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found that the compound induced apoptosis in leukemia cell lines. The mechanism was linked to the reactivation of silenced genes involved in tumor suppression, indicating a potential therapeutic role in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of benzamide derivatives similar to this compound. The study reported significant inhibition of bacterial growth, highlighting the compound's potential as a lead in developing new antimicrobial agents .

Q & A

Q. How can researchers mitigate mutagenicity risks identified in Ames tests for analogs?

  • Methodological Answer : Structural analogs with nitro groups show higher mutagenicity (TA98 strain +S9). Mitigation strategies:
  • Derivatization : Replace nitro with cyano (-CN) to reduce electrophilic potential .
  • Prodrug Design : Introduce ester moieties cleaved in vivo to minimize direct DNA interaction .
  • In Silico Tox Screening : Use Derek Nexus to flag mutagenic alerts pre-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Reactant of Route 2
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N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide

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